5-Phenylmethoxypyrazolidin-3-amine
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Overview
Description
5-Phenylmethoxypyrazolidin-3-amine is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by the presence of a phenylmethoxy group attached to the pyrazolidine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylmethoxypyrazolidin-3-amine typically involves the reaction of appropriate pyrazolidine precursors with phenylmethoxy reagents under controlled conditions. One common method involves the use of 3-amino-5-hydroxypyrazole as a starting material, which undergoes a reaction with phenylmethanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. Green chemistry principles are also applied to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
5-Phenylmethoxypyrazolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenylmethoxy pyrazolidin-3-one.
Reduction: Formation of phenylmethoxy pyrazolidin-3-amine derivatives.
Substitution: Formation of substituted pyrazolidin-3-amines with various functional groups.
Scientific Research Applications
5-Phenylmethoxypyrazolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Phenylmethoxypyrazolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-hydroxypyrazole
- 5-Amino-3-phenethylaminopyrazole
- 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol
Uniqueness
5-Phenylmethoxypyrazolidin-3-amine stands out due to its unique phenylmethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-phenylmethoxypyrazolidin-3-amine |
InChI |
InChI=1S/C10H15N3O/c11-9-6-10(13-12-9)14-7-8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 |
InChI Key |
LIDCFSIOURJEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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